![molecular formula C9H11N3OS B038127 1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 120456-35-1](/img/structure/B38127.png)
1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives involves multicomponent reactions and condensation processes. For instance, a study by Roushdy et al. (2019) describes the synthesis of a related compound using a condensation reaction and characterizes it using spectral data and density functional theory (DFT) calculations (Roushdy et al., 2019). Similarly, Khidre et al. (2011) synthesized a series of derivatives through a step-efficient process (Khidre, Abu‐Hashem, & El‐Shazly, 2011).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using various techniques like X-ray diffraction and NMR spectroscopy. Kant et al. (2014) detailed the crystal structure of a similar compound, highlighting its molecular configuration and hydrogen bonding patterns (Kant et al., 2014).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including condensation and multicomponent reactions. The reactivity is often influenced by the presence of functional groups like amino and nitrile groups. Buryi et al. (2019) investigated the reactions leading to different structural derivatives, highlighting the versatility of these compounds (Buryi et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are key aspects of these compounds. The studies often involve analyzing the crystalline nature and phase transitions, as observed in the work by Naghiyev et al. (2022), which discusses the crystal structures and hydrogen bonding patterns (Naghiyev et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other compounds, are influenced by the molecular structure. The electron-donating and withdrawing groups present in the compound play a crucial role in its chemical behavior, as illustrated by Sharma et al. (2015), who explored the interaction and bonding patterns in similar compounds (Sharma et al., 2015).
properties
IUPAC Name |
1-amino-4,6-dimethyl-5-methylsulfanyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-5-7(4-10)9(13)12(11)6(2)8(5)14-3/h11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKROCRMOSJQFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1SC)C)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407062 |
Source
|
Record name | 1-Amino-4,6-dimethyl-5-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
120456-35-1 |
Source
|
Record name | 1-Amino-4,6-dimethyl-5-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.